

Spectral Profile of 3-Hydroxypropanethioamide: A Technical Guide

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Compound of Interest		
Compound Name:	3-Hydroxypropanethioamide	
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This technical guide provides a detailed overview of the spectral data for the compound **3- Hydroxypropanethioamide**, focusing on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines experimental ¹H NMR data with predicted IR and MS data based on the analysis of its functional groups and comparison with structurally related molecules. Methodologies for data acquisition and a proposed synthetic workflow are also detailed.

Spectral Data Summary

The following tables summarize the key spectral data for **3-Hydroxypropanethioamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for **3-Hydroxypropanethioamide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.8	Triplet	2H	-CH ₂ -OH
~2.7	Triplet	2H	-CH2-CSNH2
~7.5 - 8.5	Broad Singlet	2H	-CSNH₂



Note: The chemical shifts for the -OH and -NH₂ protons can be broad and their positions may vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for **3-Hydroxypropanethioamide**

Chemical Shift (ppm)	Assignment
~200 - 210	C=S
~55 - 65	-CH₂-OH
~30 - 40	-CH2-CSNH2

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 3-Hydroxypropanethioamide

Wavenumber (cm ⁻¹)	Intensity	Assignment	
3400 - 3200	Strong, Broad	O-H Stretch	
3300 - 3100	Medium	N-H Stretch (asymmetric and symmetric)	
2950 - 2850	Medium	C-H Stretch (aliphatic)	
~1650	Strong	C=S Stretch (Thioamide I band)	
1620 - 1580	Medium	N-H Bend	
1470 - 1430	Medium	C-N Stretch (Thioamide II band)	
~1050	Strong	C-O Stretch	

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for **3-Hydroxypropanethioamide**



m/z	Proposed Fragment
105	[M] ⁺ (Molecular Ion)
88	[M - NH ₃] ⁺
74	[M - CH ₂ OH] ⁺
59	[CSNH ₂] ⁺
44	[CH ₂ =C=S] ⁺

Experimental and Methodological Protocols Proposed Synthesis of 3-Hydroxypropanethioamide

A plausible synthetic route to **3-Hydroxypropanethioamide** involves the thioamidation of a suitable precursor such as **3-hydroxypropanoic** acid or its corresponding ester. A generalized protocol for the thioamidation of an ester using Lawesson's reagent is provided below.

Protocol: Thioamidation of Methyl 3-hydroxypropanoate

- Reaction Setup: A solution of methyl 3-hydroxypropanoate (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Reagent Addition: Lawesson's reagent (0.5 equivalents) is added portion-wise to the stirred solution at room temperature.
- Reaction Conditions: The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 3 Hydroxypropanethioamide.



Spectral Data Acquisition

NMR Spectroscopy

- ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- The sample is dissolved in a deuterated solvent such as Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
- Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

- IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.
- The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids, or as a KBr pellet for solids.
- Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
- The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

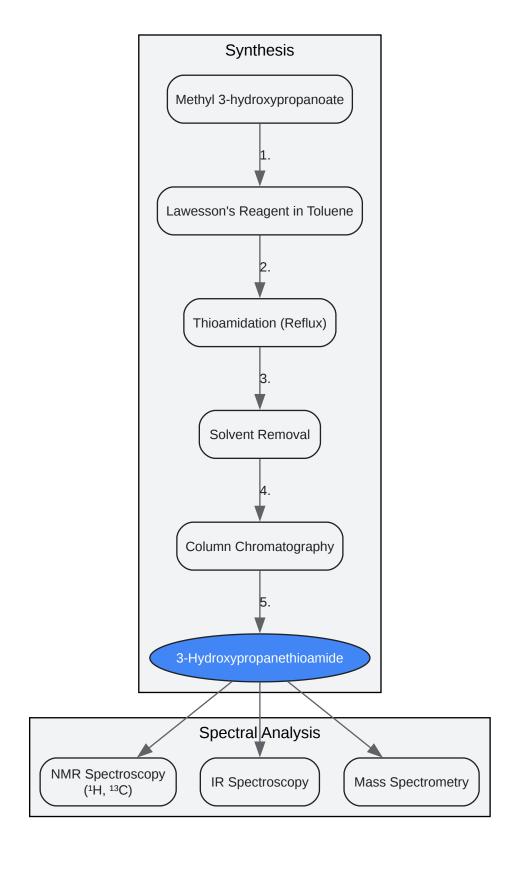
Mass Spectrometry (MS)

- Mass spectra are acquired using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- For EI, the sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS).
- For ESI, the sample is dissolved in a suitable solvent and infused into the spectrometer, often coupled with liquid chromatography (LC-MS).
- The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Workflow and Pathway Visualizations



The following diagrams illustrate the proposed synthetic and analytical workflow for **3-Hydroxypropanethioamide**.





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Caption: Synthetic and analytical workflow for **3-Hydroxypropanethioamide**.

Disclaimer: The IR and MS spectral data presented in this guide are predicted based on the chemical structure of **3-Hydroxypropanethioamide** and data from analogous compounds. The synthetic protocol is a generalized suggestion and has not been experimentally validated for this specific compound. Researchers should exercise standard laboratory safety precautions and optimize conditions as necessary.

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